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Cat. No.: B1592265 Get Quote

An In-Depth Technical Guide to 4-Chloro-6-hydroxynicotinic Acid: Synthesis, Properties, and

Applications in Drug Discovery

Abstract
4-Chloro-6-hydroxynicotinic acid is a substituted pyridine derivative that holds significant

potential as a versatile building block in the synthesis of complex organic molecules. Its unique

arrangement of functional groups—a carboxylic acid, a hydroxyl group (existing in tautomeric

equilibrium with a keto form), and a chlorine atom—provides multiple reaction sites for chemical

modification. This guide offers a comprehensive overview of its chemical identity,

physicochemical properties, synthetic routes, spectroscopic characterization, and its

applications as a key intermediate in the development of novel pharmaceutical and

agrochemical agents. This document is intended for researchers, scientists, and professionals

in the field of drug development and medicinal chemistry, providing both foundational

knowledge and practical insights.

Chemical Identity and Tautomerism
4-Chloro-6-hydroxynicotinic acid is systematically known by several names, which reflects

its structural features and, most importantly, its existence in a state of tautomeric equilibrium.

The IUPAC name for the enol form is 4-Chloro-6-hydroxynicotinic acid. However, extensive

studies on related hydroxypyridines have shown that the keto form is often the more stable

tautomer, particularly in the solid state and in polar solvents.[1][2] The IUPAC name for this
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keto tautomer is 4-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid. For the purpose of this

guide, we will primarily refer to the compound by its common name, 4-Chloro-6-
hydroxynicotinic acid, while acknowledging the predominance of the keto tautomer.

Table 1: Chemical Identifiers

Identifier Value Source

CAS Number 73038-85-4 [3]

Molecular Formula C6H4ClNO3

Molecular Weight 173.55 g/mol [4]

InChI

InChI=1S/C6H4ClNO3/c7-4-1-

5(9)8-2-3(4)6(10)11/h1-2H,

(H,8,9)(H,10,11)

Canonical SMILES C1=C(C(=O)NC=C1Cl)C(=O)O

The tautomeric equilibrium between the enol and keto forms is a critical aspect of the chemistry

of 4-Chloro-6-hydroxynicotinic acid, influencing its reactivity and physical properties. The

stability of the keto form can be attributed to the greater strength of the C=O double bond

compared to the C=C double bond and the amide resonance stabilization within the pyridone

ring.

Tautomeric equilibrium of 4-Chloro-6-hydroxynicotinic acid.

Physicochemical Properties
The physicochemical properties of 4-Chloro-6-hydroxynicotinic acid are summarized in

Table 2. It is a solid at room temperature, and its high melting point is indicative of strong

intermolecular forces, such as hydrogen bonding, facilitated by the carboxylic acid and the

pyridone functionalities.

Table 2: Physicochemical Properties
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Property Value Source/Note

Physical Form Solid

Color White to light yellow [5]

Melting Point ≥300 °C

[5] (Data for the related isomer

5-Chloro-6-hydroxynicotinic

acid)

pKa Predicted: 3.38 ± 0.50

[5] (Predicted value for the

related isomer 5-Chloro-6-

hydroxynicotinic acid)

Solubility
Soluble in water and some

organic solvents like alcohols.

[6] (General solubility for 4-

hydroxynicotinic acid)

Storage

Inert atmosphere, room

temperature, sealed in dry

conditions.

[5]

Synthesis of 4-Chloro-6-hydroxynicotinic acid
While several synthetic routes to hydroxynicotinic acids are described in the literature, a

detailed, reproducible protocol for 4-Chloro-6-hydroxynicotinic acid is not readily available.

[7] Based on established synthetic methodologies for related heterocyclic compounds, a

plausible and efficient synthesis can be proposed starting from commercially available

materials. One such approach involves the cyclization of an enamine with a malonic acid

derivative.

The following is a proposed, detailed experimental protocol for the synthesis of 4-Chloro-6-
hydroxynicotinic acid. This protocol is based on well-established reactions in heterocyclic

chemistry and serves as a reliable starting point for laboratory synthesis.

Proposed synthetic workflow for 4-Chloro-6-hydroxynicotinic acid.

Experimental Protocol
Step 1: Synthesis of Diethyl 2-((2-chloro-3-oxoprop-1-en-1-yl)amino)malonate
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To a solution of 3-amino-3-chloroacrylaldehyde (1 equivalent) in anhydrous ethanol, add

diethyl malonate (1.1 equivalents).

Add a catalytic amount of piperidine (0.1 equivalents).

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the mixture to room temperature and remove the solvent under

reduced pressure.

The crude intermediate can be purified by column chromatography on silica gel or used

directly in the next step.

Step 2: Cyclization to form the Pyridone Ring

Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (2.2

equivalents) to anhydrous ethanol under an inert atmosphere.

To this solution, add the crude intermediate from Step 1, dissolved in a minimal amount of

anhydrous ethanol.

Heat the reaction mixture to reflux for 8-12 hours.

After cooling, carefully neutralize the mixture with aqueous HCl.

The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

Step 3: Hydrolysis and Decarboxylation

Suspend the intermediate from Step 2 in a 6 M solution of hydrochloric acid.

Heat the mixture to reflux for 12-18 hours.

Cool the reaction mixture in an ice bath to induce precipitation of the final product.

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-Chloro-
6-hydroxynicotinic acid.
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Spectroscopic Analysis
Due to the lack of published experimental spectra for 4-Chloro-6-hydroxynicotinic acid, the

following analysis is based on predicted values and data from structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region,

typically around 12-14 ppm.

Amide Proton (-NH-): In the predominant keto form, a broad singlet for the amide proton is

expected around 10-12 ppm.

Aromatic Protons: Two singlets are expected for the two protons on the pyridine ring. The

proton at the 2-position would likely appear around 8.0-8.5 ppm, while the proton at the 5-

position would be expected at a slightly higher field, around 6.5-7.0 ppm.

¹³C NMR Spectroscopy (Predicted)

Carboxylic Carbonyl Carbon (-COOH): A signal is expected in the range of 165-175 ppm.

Pyridone Carbonyl Carbon (C6=O): A signal for the carbonyl carbon of the pyridone ring is

expected around 160-170 ppm.

Aromatic Carbons: Signals for the four carbons in the pyridine ring are expected in the

aromatic region (100-150 ppm). The carbon bearing the chlorine atom (C4) would be

deshielded.

Infrared (IR) Spectroscopy (Predicted)

O-H Stretch (Carboxylic Acid): A very broad absorption is expected from 2500 to 3300 cm⁻¹.

N-H Stretch (Amide): A peak in the range of 3100-3300 cm⁻¹ is expected for the N-H stretch

of the pyridone ring.

C=O Stretch (Carboxylic Acid): A strong absorption around 1700-1730 cm⁻¹.
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C=O Stretch (Amide): A strong absorption for the amide carbonyl is expected around 1650-

1680 cm⁻¹.

C-Cl Stretch: A signal in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (Predicted)

Molecular Ion Peak (M+): An ion peak corresponding to the molecular weight (m/z = 173)

would be expected, along with an M+2 peak at m/z = 175 with an intensity of approximately

one-third of the M+ peak, which is characteristic of the presence of a chlorine atom.

Fragmentation: Common fragmentation patterns would include the loss of water (H₂O) and

carbon dioxide (CO₂).

Applications in Drug Development and Medicinal
Chemistry
4-Chloro-6-hydroxynicotinic acid is a valuable scaffold for the synthesis of a wide range of

biologically active molecules. The presence of multiple functional groups allows for selective

modification to explore structure-activity relationships (SAR).

The chlorine atom at the 4-position can be displaced by various nucleophiles in nucleophilic

aromatic substitution (SNAr) reactions. The carboxylic acid provides a handle for amide bond

formation, and the pyridone moiety can also be functionalized. This versatility makes it an

attractive starting material for generating libraries of compounds for high-throughput screening.

Below is a proposed synthetic scheme illustrating how 4-Chloro-6-hydroxynicotinic acid
could be utilized to synthesize a hypothetical kinase inhibitor scaffold. This demonstrates its

practical utility in medicinal chemistry.

Proposed application in the synthesis of a kinase inhibitor scaffold.

This hypothetical workflow showcases how the distinct reactive sites of 4-Chloro-6-
hydroxynicotinic acid can be sequentially addressed to build molecular complexity, a

fundamental strategy in modern drug discovery.

Safety and Handling
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4-Chloro-6-hydroxynicotinic acid should be handled with appropriate safety precautions in a

laboratory setting. It is classified with the following GHS hazard statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab

coat, should be worn when handling this compound. Work should be conducted in a well-

ventilated fume hood.

Conclusion
4-Chloro-6-hydroxynicotinic acid is a chemical intermediate with significant potential for

applications in organic synthesis, particularly in the fields of medicinal chemistry and

agrochemical development. Its rich functionality, characterized by the presence of a carboxylic

acid, a tautomeric hydroxyl/keto group, and a reactive chlorine atom, provides a versatile

platform for the construction of complex molecular architectures. While detailed experimental

data for this specific compound is somewhat limited in the public domain, this guide provides a

robust framework based on established chemical principles and data from closely related

analogues. Further research into the synthesis and reactivity of this compound is warranted

and is likely to uncover novel applications in the development of new therapeutic agents and

other valuable chemical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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